molecular formula C7H9FO2S B2933361 (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride CAS No. 2093304-76-6

(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride

Cat. No. B2933361
CAS RN: 2093304-76-6
M. Wt: 176.21
InChI Key: NTFVNNIWQAYHTQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride, commonly referred to as (E)-CPE-SF, is an organofluoride compound that has been widely studied for its potential applications in scientific research. It is a colorless, water-soluble solid that is soluble in a variety of organic solvents such as ethanol, methanol, and dimethyl sulfoxide. (E)-CPE-SF has been used in a variety of biological and organic chemistry applications due to its unique properties and structure.

Scientific Research Applications

Environmental and Human Fluorochemical Exposure

Studies have shown that the production and use of fluorinated compounds, including those similar to "(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride", contribute significantly to environmental and human fluorochemical exposure. The phase-out of certain perfluorooctane sulfonyl fluoride (POSF)-based materials around 2000 led to a decrease in human sera concentrations of perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA), suggesting that exposure to current-use POSF-based materials was a significant source of PFOS and PFOA exposure prior to the phase-out. This highlights the potential environmental and health impacts of fluorinated compounds and underscores the importance of monitoring and regulating their production and use (D’eon & Mabury, 2011).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl and polyfluoroalkyl substances, reveals the challenges associated with their persistence and toxicity. The study of microbial degradation pathways, half-lives, and the formation of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) from precursors highlights the need for a better understanding of these compounds' environmental fate and effects (Liu & Avendaño, 2013).

Fluorinated Alternatives to Long-chain Perfluoroalkyl Carboxylic Acids

The ongoing industrial transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives has been documented. However, the safety and environmental impacts of these alternatives remain unclear, highlighting the need for further research to assess their risks and develop safer chemicals for industrial and commercial applications (Wang et al., 2013).

Direct Oxyfluorination of Hydrocarbons on Metal Fluorides

Research on the oxyfluorination of hydrocarbons, including ethene, using metal fluorides indicates the potential for selective and efficient synthesis of fluorinated compounds. The study of reaction mechanisms and catalyst design for oxyfluorination processes may provide insights into the development of novel methods for producing fluorinated chemicals, including "(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride" (Albonetti et al., 2008).

properties

IUPAC Name

(E)-2-(cyclopenten-1-yl)ethenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFVNNIWQAYHTQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC=C(C1)/C=C/S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride

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